5-Chloro-4-fluoronicotinonitrile
Overview
Description
5-Chloro-4-fluoronicotinonitrile: is an organic compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.54 g/mol It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the selective chlorination and fluorination of nicotinonitrile. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) and elemental fluorine (F2) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Substituted Derivatives: Depending on the substituents introduced, various substituted nicotinonitrile derivatives can be formed.
Oxidized or Reduced Products: These include nicotinic acid derivatives or reduced forms like aminonicotinonitrile.
Scientific Research Applications
5-Chloro-4-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry:
Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalyst Development: Used in the development of new catalytic systems for organic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
- 4-Chloro-5-fluoronicotinonitrile
- 2-Chloro-5-fluoronicotinonitrile
- 3-Chloro-4-fluoronicotinonitrile
Comparison: 5-Chloro-4-fluoronicotinonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-4-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMAFQRWERWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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